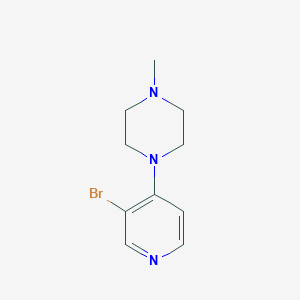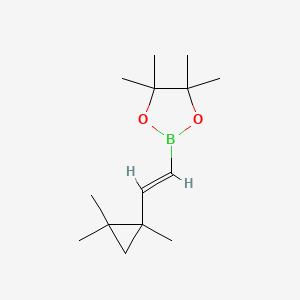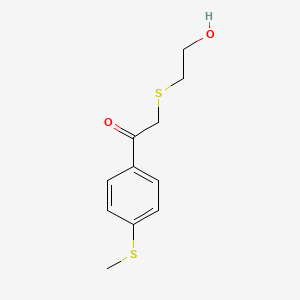
2-((2-Hydroxyethyl)thio)-1-(4-(methylthio)phenyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-Hydroxyethyl)thio)-1-(4-(methylthio)phenyl)ethan-1-one is an organic compound with a complex structure that includes both hydroxyethyl and methylthio functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Hydroxyethyl)thio)-1-(4-(methylthio)phenyl)ethan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(methylthio)benzaldehyde with 2-mercaptoethanol under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product.
化学反応の分析
Types of Reactions
2-((2-Hydroxyethyl)thio)-1-(4-(methylthio)phenyl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The hydroxyethyl and methylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-((2-Hydroxyethyl)thio)-1-(4-(methylthio)phenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
類似化合物との比較
Similar Compounds
- 2-((2-Hydroxyethyl)thio)-1-phenylethan-1-one
- 1-(4-(Methylthio)phenyl)ethan-1-one
- 2-(Methylthio)ethanol
Uniqueness
2-((2-Hydroxyethyl)thio)-1-(4-(methylthio)phenyl)ethan-1-one is unique due to the presence of both hydroxyethyl and methylthio groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C11H14O2S2 |
|---|---|
分子量 |
242.4 g/mol |
IUPAC名 |
2-(2-hydroxyethylsulfanyl)-1-(4-methylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C11H14O2S2/c1-14-10-4-2-9(3-5-10)11(13)8-15-7-6-12/h2-5,12H,6-8H2,1H3 |
InChIキー |
QRPMLHBBQJKXKH-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC=C(C=C1)C(=O)CSCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(Aminomethyl)-6-methyl-2-oxo-4-propylpyridin-1-yl] acetate](/img/structure/B13648842.png)


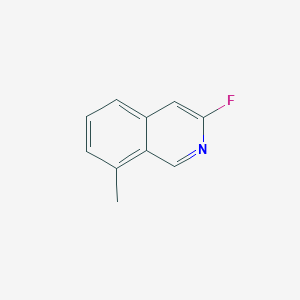
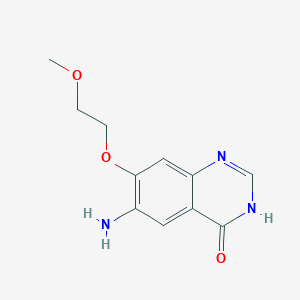
![(S)-6,6'-diiodo-4,4'-dimethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B13648876.png)
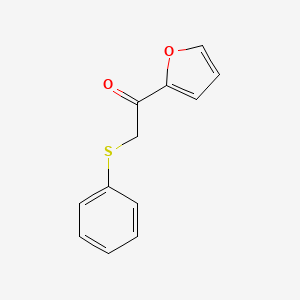
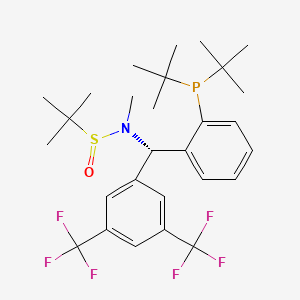
![5-(tert-Butyl)-N-(p-tolyl)-[1,1'-biphenyl]-2-amine](/img/structure/B13648899.png)

